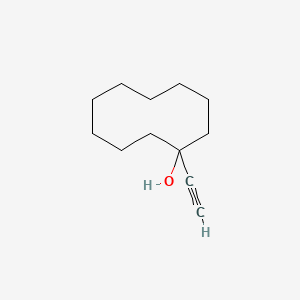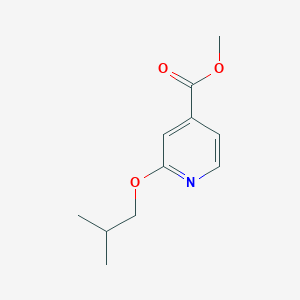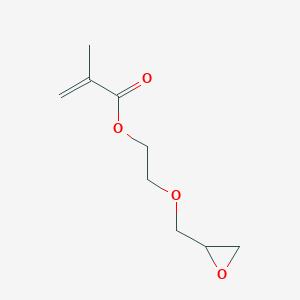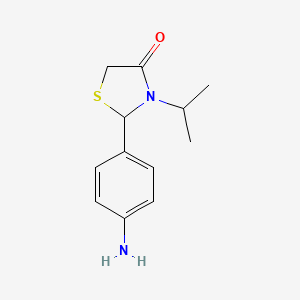![molecular formula C10H18O3S B13851354 Spiro[3.5]nonan-7-yl methanesulfonate](/img/structure/B13851354.png)
Spiro[3.5]nonan-7-yl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[3.5]nonan-7-yl methanesulfonate is an organic compound with the molecular formula C10H18O3S It is characterized by a spirocyclic structure, which means that two rings share a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3.5]nonan-7-yl methanesulfonate typically involves the reaction of spiro[3.5]nonan-7-ol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
[ \text{Spiro[3.5]nonan-7-ol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[3.5]nonan-7-yl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form spiro[3.5]nonan-7-one.
Reduction: Reduction reactions can convert the compound back to spiro[3.5]nonan-7-ol.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used. For example, with hydroxide ions, the product is spiro[3.5]nonan-7-ol.
Oxidation: The major product is spiro[3.5]nonan-7-one.
Reduction: The major product is spiro[3.5]nonan-7-ol.
Wissenschaftliche Forschungsanwendungen
Spiro[3.5]nonan-7-yl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex spiro compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of spiro[3.5]nonan-7-yl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This property makes it useful in medicinal chemistry for the development of drugs that target specific molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[3.5]nonan-7-ylmethyl methanesulfonate
- Spiro[3.5]nonan-7-yl chloride
- Spiro[3.5]nonan-7-yl acetate
Uniqueness
Spiro[3.5]nonan-7-yl methanesulfonate is unique due to its spirocyclic structure and the presence of the methanesulfonate group, which imparts distinct chemical reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C10H18O3S |
|---|---|
Molekulargewicht |
218.32 g/mol |
IUPAC-Name |
spiro[3.5]nonan-7-yl methanesulfonate |
InChI |
InChI=1S/C10H18O3S/c1-14(11,12)13-9-3-7-10(8-4-9)5-2-6-10/h9H,2-8H2,1H3 |
InChI-Schlüssel |
BQWLIDMUPDQMGU-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OC1CCC2(CCC2)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


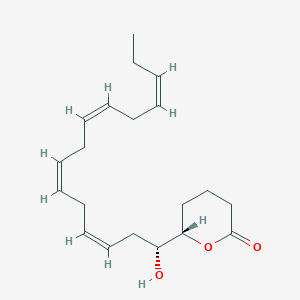
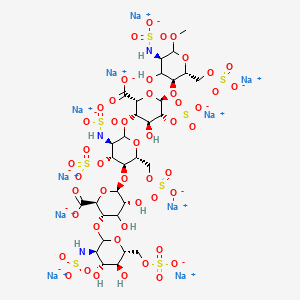
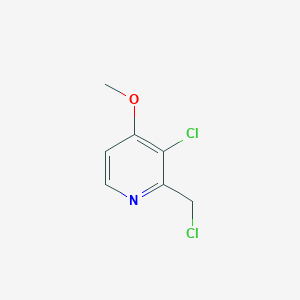
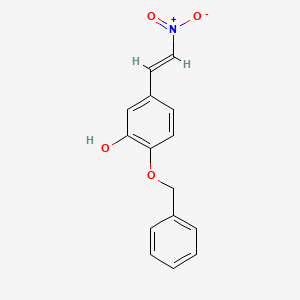
![Methyl 2-[5-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-6,13-dien-10-yl]acetate](/img/structure/B13851293.png)
